Benexate

Description

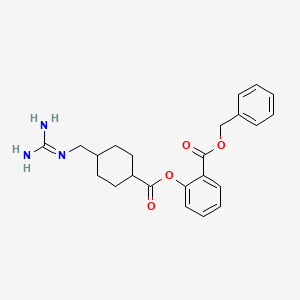

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-[4-[(diaminomethylideneamino)methyl]cyclohexanecarbonyl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4/c24-23(25)26-14-16-10-12-18(13-11-16)21(27)30-20-9-5-4-8-19(20)22(28)29-15-17-6-2-1-3-7-17/h1-9,16,18H,10-15H2,(H4,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXUQWSLRKIRFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN=C(N)N)C(=O)OC2=CC=CC=C2C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80868488 | |

| Record name | Benexate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78718-52-2 | |

| Record name | Benexate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078718522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benexate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENEXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3PR2X907M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benexate's Multifaceted Approach to Gastric Ulcer Healing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benexate, particularly in its this compound hydrochloride betadex (BHB) form, is a clinically effective anti-ulcer agent that promotes the healing of gastric ulcers through a complex and multifaceted mechanism of action. This technical guide provides an in-depth exploration of the core molecular and cellular pathways influenced by this compound, focusing on its cytoprotective properties, modulation of inflammatory responses, and enhancement of mucosal defense and repair mechanisms. This document synthesizes findings from preclinical and clinical studies to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development. All quantitative data from key studies are summarized in structured tables, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this compound's pharmacological profile.

Introduction

Gastric ulcers are a significant clinical concern, resulting from an imbalance between aggressive factors (e.g., acid, pepsin, and Helicobacter pylori infection) and the protective mechanisms of the gastric mucosa. This compound has emerged as a valuable therapeutic agent that not only alleviates symptoms but also actively promotes the healing of ulcerated tissue. Its mechanism extends beyond simple acid suppression, encompassing a range of cytoprotective and regenerative actions. This guide will dissect these mechanisms, providing a granular view of the scientific evidence that underpins the therapeutic efficacy of this compound in gastric ulcer healing.

Core Mechanisms of Action

This compound's therapeutic effects are attributed to several key pharmacological actions that collectively enhance the resilience and repair capacity of the gastric mucosa.

Enhancement of Mucosal Defense

This compound strengthens the gastric mucosal barrier, a critical first line of defense against luminal aggressors.

-

Prostaglandin E2 (PGE2) Synthesis: this compound has been shown to increase the synthesis of PGE2 in the gastric mucosa.[1] PGE2 is a key cytoprotective prostaglandin that stimulates the secretion of both mucus and bicarbonate, which neutralize acid at the epithelial surface.[2][3] A study in rats demonstrated that this compound hydrochloride betadex (BHB) alone, at doses of 100 to 1000 mg/kg, increased gastric PGE2 levels by 61% to 113%.[1] It also dose-dependently reversed the indomethacin-induced decrease in gastric PGE2.[1]

-

Mucus Production: this compound stimulates the production of gastric mucus, which forms a viscous, protective gel layer over the epithelium.[4] While direct quantitative studies on this compound's effect on specific mucins like MUC5AC are not extensively available, its known induction of PGE2 suggests a positive regulatory role on mucin synthesis and secretion. The thickness of this mucus layer is critical for protecting the underlying cells from the harsh acidic environment and the proteolytic action of pepsin.

Modulation of Inflammatory and Vascular Pathways

Chronic inflammation and inadequate blood supply are key barriers to ulcer healing. This compound addresses both of these pathological features.

-

Anti-inflammatory Effects: this compound exhibits anti-inflammatory properties by modulating the expression of key inflammatory mediators. In a rat model of acetic acid-induced gastric ulcers, BHB at a dose of 1,000 mg/kg significantly decreased the expression of cyclooxygenase-2 (COX-2) and the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α).[5][6] This reduction in inflammatory signaling helps to create a more favorable environment for tissue repair.

-

Nitric Oxide (NO) Pathway and Improved Microcirculation: this compound has been shown to increase the expression of endothelial nitric oxide synthase (eNOS).[5][6] eNOS produces nitric oxide (NO), a potent vasodilator that plays a crucial role in maintaining gastric mucosal blood flow.[5] Enhanced blood flow delivers essential oxygen and nutrients to the ulcer site, which is vital for angiogenesis and tissue regeneration.[5] The administration of BHB led to a significant increase in eNOS expression in a rat model of gastric ulcers.[5][6]

Promotion of Cellular Repair and Regeneration

The ultimate healing of a gastric ulcer requires the proliferation and migration of epithelial cells to cover the mucosal defect. While direct studies on this compound's influence on specific growth factor pathways are limited, its known mechanisms suggest a supportive role in these regenerative processes. Growth factors such as epidermal growth factor (EGF) and vascular endothelial growth factor (VEGF) are known to be crucial for ulcer healing by stimulating epithelial cell proliferation and angiogenesis, respectively.[7][8] The anti-inflammatory and pro-angiogenic environment fostered by this compound likely facilitates the actions of these endogenous growth factors.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from studies investigating the efficacy of this compound in gastric ulcer healing.

Table 1: Effect of this compound Hydrochloride Betadex (BHB) on Acetic Acid-Induced Gastric Ulcer Size in Rats

| Treatment Group | Dose (mg/kg) | Reduction in Mucosal Injury (%) | Statistical Significance (vs. Control) | Reference |

| Control | 0 | - | - | [9] |

| BHB | 100 | 7.8 | Not Significant | [9] |

| BHB | 300 | 10.7 | Not Significant | [9] |

| BHB | 1,000 | 19.3 | P<0.05 | [9] |

Table 2: Effect of this compound Hydrochloride Betadex (BHB) on Protein Expression in Acetic Acid-Induced Gastric Ulcers in Rats

| Protein | Treatment Group | Dose (mg/kg) | Change in Expression | Statistical Significance (vs. Control) | Reference |

| COX-2 | BHB | 1,000 | Decreased | P<0.05 | [5][6] |

| eNOS | BHB | - | Increased | P<0.05 | [5][6] |

| TNF-α | BHB + L-NAME | 1,000 | Decreased | P<0.05 | [5][6] |

Table 3: Clinical Efficacy of this compound HCl Betadex in Gastric Ulcer Healing in Humans

| Treatment Duration | Dosage | Complete Healing Rate (%) | Reference |

| 4 weeks | 400 mg twice daily | 36.7 | [10] |

| 8 weeks | 400 mg twice daily | 76.7 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Acetic Acid-Induced Gastric Ulcer Model in Rats

This model is widely used to induce chronic gastric ulcers that closely resemble human ulcers.

-

Animals: Male Sprague-Dawley or Wistar rats (200-250 g) are typically used.

-

Procedure:

-

Rats are fasted for 24 hours with free access to water.

-

Animals are anesthetized (e.g., with an intramuscular injection of Rompun and Ketamine).[1]

-

A midline laparotomy is performed to expose the stomach.

-

A solution of 60%-100% acetic acid is applied to the serosal surface of the stomach, typically in the corpus region, for 30-60 seconds using a cylindrical mold or filter paper.[2][9][11]

-

The acetic acid is then removed, and the abdominal wall is sutured.

-

Post-surgery, animals are allowed access to food and water. This compound or vehicle is administered orally for a specified period (e.g., 5-14 days).

-

At the end of the treatment period, animals are euthanized, and the stomachs are removed for macroscopic and microscopic evaluation of the ulcer area.[9]

-

Western Blot Analysis of Gastric Tissue

This technique is used to quantify the expression of specific proteins involved in the inflammatory and healing processes.

-

Tissue Preparation:

-

Gastric mucosal tissue surrounding the ulcer is excised and immediately frozen in liquid nitrogen.

-

Tissues are homogenized in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[12]

-

The homogenate is centrifuged, and the supernatant containing the protein extract is collected.

-

-

Procedure:

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.[13]

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-COX-2, anti-eNOS, anti-TNF-α) overnight at 4°C.[14]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[13]

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[15] β-actin is typically used as a loading control.

-

Measurement of Prostaglandin E2 (PGE2) in Gastric Mucosa

Enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying PGE2 levels.

-

Sample Preparation:

-

Gastric mucosal samples are homogenized in a suitable buffer (e.g., ethanol).

-

The homogenate is centrifuged, and the supernatant is collected for analysis.

-

-

ELISA Procedure (Competitive Assay):

-

A microplate pre-coated with a capture antibody for PGE2 is used.[16][17]

-

Standards and samples are added to the wells, followed by the addition of a fixed amount of biotin-labeled PGE2.

-

During incubation, the PGE2 in the sample competes with the biotin-labeled PGE2 for binding to the capture antibody.

-

After washing, a streptavidin-HRP conjugate is added, which binds to the captured biotin-labeled PGE2.

-

A substrate solution (e.g., TMB) is added, and the color development is stopped with an acid solution.[18]

-

The absorbance is measured at 450 nm, and the concentration of PGE2 in the samples is determined by comparing their absorbance to the standard curve. The color intensity is inversely proportional to the amount of PGE2 in the sample.[16]

-

Measurement of Gastric Mucus Thickness

Direct light microscopy or histological staining can be used to assess the thickness of the gastric mucus layer.

-

Direct Light Microscopy:

-

Following euthanasia, the stomach is excised and opened along the greater curvature.

-

A full-thickness biopsy is taken from the corpus region.

-

A thin slice of the mucosa is placed in a chamber with saline.

-

The mucus gel layer thickness is measured using a light microscope with a calibrated eyepiece.[3]

-

-

Histological Staining:

-

Gastric tissue is fixed, embedded in paraffin, and sectioned.

-

Sections are stained with Periodic acid-Schiff (PAS)/Alcian blue, which stains mucus glycoproteins.[19]

-

The thickness of the stained mucus layer is then measured using microscopy imaging software.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound's mechanism of action.

Conclusion and Future Directions

This compound promotes gastric ulcer healing through a sophisticated interplay of mechanisms that enhance mucosal defense, resolve inflammation, and support tissue regeneration. Its ability to increase cytoprotective prostaglandins, modulate the nitric oxide pathway, and reduce pro-inflammatory cytokine expression underscores its therapeutic value beyond simple acid suppression.

While the current body of research provides a strong foundation for understanding this compound's mechanism of action, several areas warrant further investigation. Future studies should aim to:

-

Quantify the specific effects of this compound on mucus composition , particularly the expression of MUC5AC and MUC6, to better understand its role in reinforcing the mucus barrier.

-

Elucidate the direct signaling pathways through which this compound may promote epithelial cell proliferation and migration, including its potential interactions with growth factor receptors like EGFR.

-

Investigate the role of this compound in modulating the expression and activity of key growth factors , such as VEGF and EGF, during the different phases of ulcer healing.

-

Conduct further clinical trials with larger patient cohorts to confirm and expand upon the existing efficacy data and to explore its potential in combination therapies.

A deeper understanding of these aspects will not only refine our knowledge of this compound's pharmacology but also pave the way for the development of novel and more targeted therapies for gastric ulcerative diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. A novel gastric ulcer model in rats using filter paper with acetic acid | PLOS One [journals.plos.org]

- 3. Gastric mucus gel layer thickness measured by direct light microscopy. An experimental study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound hydrochloride betadex modulates nitric oxide synthesis and cytokine expression in gastric ulcers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound hydrochloride betadex modulates nitric oxide synthesis and cytokine expression in gastric ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of growth factors and their receptors in gastric ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Relationship between vascular endothelial growth factor and angiogenesis in spontaneous and indomethacin-delayed healing of acetic acid-induced gastric ulcers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Vascular endothelial growth factor receptor 1 signaling facilitates gastric ulcer healing and angiogenesis through the upregulation of epidermal growth factor expression on VEGFR1+CXCR4 + cells recruited from bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel gastric ulcer model in rats using filter paper with acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Western Blot Sample Preparation Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 13. bosterbio.com [bosterbio.com]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Rat PGE2(Prostaglandin E2) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 17. mybiosource.com [mybiosource.com]

- 18. assaygenie.com [assaygenie.com]

- 19. A novel method for the visualization of the in situ mucus layer in rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Prostaglandin Synthesis in the Therapeutic Effect of Benexate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benexate, particularly in its formulation as this compound Hydrochloride Betadex (BHB), is a clinically utilized anti-ulcer agent with a multi-faceted mechanism of action centered on gastric mucosal protection. A cornerstone of its therapeutic efficacy lies in its ability to modulate prostaglandin synthesis within the gastric mucosa. This technical guide delineates the intricate role of prostaglandins in this compound's cytoprotective and ulcer-healing properties. It provides a comprehensive overview of the signaling pathways influenced by this compound, detailed experimental protocols for investigating its mechanism of action, and a summary of quantitative data from key preclinical studies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of gastroenterology, pharmacology, and drug development.

Introduction: The Gastric Mucosal Barrier and the Role of Prostaglandins

The integrity of the gastric mucosa is maintained by a delicate balance between aggressive factors (e.g., gastric acid, pepsin, and external agents like nonsteroidal anti-inflammatory drugs) and a sophisticated multi-component defense system. Prostaglandins, particularly of the E and I series (PGE₂ and PGI₂, also known as prostacyclin), are pivotal endogenous mediators of this mucosal defense[1][2]. They exert their cytoprotective effects through various mechanisms, including:

-

Stimulation of Mucus and Bicarbonate Secretion: Prostaglandins enhance the secretion of a viscous mucus layer and bicarbonate ions from epithelial cells. This creates a pH gradient at the mucosal surface, neutralizing gastric acid and forming a physical barrier against luminal aggressors[1][3][4].

-

Increased Mucosal Blood Flow: By inducing vasodilation, prostaglandins ensure adequate blood supply to the gastric mucosa, which is crucial for the delivery of oxygen and nutrients and the removal of metabolic waste[5][6].

-

Inhibition of Gastric Acid Secretion: Prostaglandins can directly suppress gastric acid secretion from parietal cells, thereby reducing the primary aggressive factor in peptic ulcer disease[5][6].

-

Cellular Protection: They are also believed to have direct protective effects on gastric epithelial cells, enhancing their resistance to injury[2].

The synthesis of prostaglandins is catalyzed by the cyclooxygenase (COX) enzymes, which exist in at least two isoforms: COX-1, a constitutively expressed enzyme involved in physiological housekeeping functions, and COX-2, which is inducible and primarily associated with inflammation[7][8].

This compound's therapeutic strategy is intrinsically linked to its ability to harness the protective power of prostaglandins.

This compound's Impact on Prostaglandin Synthesis: A Quantitative Analysis

Preclinical studies have consistently demonstrated that this compound Hydrochloride Betadex (BHB) enhances the synthesis of key cytoprotective prostaglandins in the gastric mucosa. The following tables summarize the quantitative data from a pivotal study by Hori et al. (1996), which investigated the dose-dependent effects of BHB on prostaglandin levels in the gastric tissue of rats.

Table 1: Effect of this compound Hydrochloride Betadex (BHB) on Gastric Prostaglandin E₂ (PGE₂) Levels in Normal Rats [9][10]

| Treatment Group | Dose (mg/kg, p.o.) | Gastric PGE₂ Level (% of Control) |

| Control | - | 100% |

| BHB | 100 | 161% |

| BHB | 300 | 184% |

| BHB | 1000 | 213% |

Table 2: Effect of this compound Hydrochloride Betadex (BHB) on Indomethacin-Induced Decrease in Gastric Prostaglandin Levels in Rats [9][10]

| Treatment Group | Dose (mg/kg, p.o.) | Gastric PGE₂ Level (ng/g tissue) | Gastric 6-keto-PGF₁α Level (ng/g tissue) |

| Normal Control | - | 25.4 ± 2.5 | 10.9 ± 1.1 |

| Indomethacin (30 mg/kg) | - | 4.8 ± 0.6 | 2.1 ± 0.3 |

| Indomethacin + BHB | 300 | 12.7 ± 1.8 | 5.8 ± 0.9 |

| Indomethacin + BHB | 1000 | 18.9 ± 2.3 | 8.2 ± 1.2 |

*p < 0.05 compared to the indomethacin-only group.

These data clearly illustrate that BHB not only increases basal PGE₂ levels in a dose-dependent manner but also effectively counteracts the prostaglandin-depleting effects of NSAIDs like indomethacin. This dual action is fundamental to its efficacy in both preventing and treating peptic ulcers.

Interplay with the Cyclooxygenase (COX) Pathway

This compound's influence on prostaglandin levels is intrinsically linked to its interaction with the COX pathway. While some anti-inflammatory drugs exert their effects by inhibiting COX enzymes, leading to a reduction in prostaglandin synthesis[1], this compound appears to have a more nuanced effect. Studies suggest that in the context of gastric ulcer healing, the expression of both COX-1 and COX-2 is important[7][11]. While BHB has been observed to decrease overall COX expression in some models of gastric injury, its primary therapeutic effect is the net increase in cytoprotective prostaglandins[5][12]. This suggests a complex regulatory role rather than simple inhibition or induction.

The Role of Nitric Oxide (NO) in this compound's Mechanism

Recent research has unveiled a significant interplay between prostaglandin synthesis and the nitric oxide (NO) pathway in mediating this compound's therapeutic effects. NO, another crucial signaling molecule in the gastric mucosa, contributes to mucosal defense by promoting vasodilation, mucus secretion, and bicarbonate production[5].

Studies have shown that BHB administration leads to a significant increase in the expression of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in the vascular endothelium[5][12]. This upregulation of eNOS appears to be a key component of this compound's ulcer-healing properties. The increased NO production likely works in concert with prostaglandins to enhance mucosal blood flow and fortify the mucosal barrier.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound's Cytoprotective Effect

The following diagram illustrates the proposed signaling cascade initiated by this compound in gastric mucosal cells, leading to enhanced cytoprotection.

Caption: Proposed signaling pathway of this compound's therapeutic effect.

Experimental Workflow: Acetic Acid-Induced Gastric Ulcer Model in Rats

This diagram outlines the typical workflow for inducing gastric ulcers in rats using acetic acid and subsequently evaluating the therapeutic effect of this compound.

Caption: Workflow for acetic acid-induced gastric ulcer model.

Detailed Experimental Protocols

Acetic Acid-Induced Gastric Ulcer Model in Rats[5][12]

-

Animals: Male Sprague-Dawley rats (200-250 g) are used.

-

Procedure:

-

Rats are fasted for 24 hours with free access to water.

-

Anesthesia is induced (e.g., isoflurane or ketamine/xylazine cocktail).

-

A midline laparotomy is performed to expose the stomach.

-

A specific volume (e.g., 50 µL) of a concentrated acetic acid solution (e.g., 60%) is injected into the subserosal layer of the anterior gastric wall.

-

The abdominal incision is closed in layers.

-

Post-surgery, rats are housed individually and provided with food and water.

-

Oral administration of this compound Hydrochloride Betadex (at varying doses) or vehicle (control) commences 24 hours post-surgery and continues for a specified duration (e.g., 5 days).

-

At the end of the treatment period, rats are euthanized, and their stomachs are excised.

-

The stomachs are opened along the greater curvature, and the ulcerated area is measured using planimetry.

-

Gastric tissue samples are collected for histological and biochemical analyses.

-

Measurement of Prostaglandin Levels in Gastric Tissue[9][10]

-

Tissue Preparation:

-

Excised gastric tissue is immediately frozen in liquid nitrogen and stored at -80°C.

-

The frozen tissue is pulverized, and a known weight is homogenized in cold 80% ethanol.

-

The homogenate is centrifuged at 2000 x g for 20 minutes at 4°C.

-

-

Prostaglandin Extraction:

-

The supernatant is collected and diluted with distilled water to a 10% ethanol solution.

-

The pH is adjusted to 3.0 with a suitable acid.

-

The acidified solution is applied to a C18 solid-phase extraction column (e.g., Amprep C18).

-

The column is washed sequentially with 10% ethanol and petroleum ether.

-

Prostaglandins are eluted with ethyl acetate.

-

-

Quantification:

-

The ethyl acetate eluate is evaporated to dryness under a stream of nitrogen.

-

The residue is reconstituted in an appropriate assay buffer.

-

PGE₂ and 6-keto-PGF₁α (a stable metabolite of PGI₂) levels are quantified using a competitive radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Western Blotting for COX-1, COX-2, and eNOS[5][12]

-

Protein Extraction:

-

Frozen gastric tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

The homogenate is centrifuged at high speed (e.g., 12,000 x g) for 20 minutes at 4°C.

-

The supernatant containing the total protein extract is collected.

-

Protein concentration is determined using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Electrotransfer:

-

Equal amounts of protein from each sample are denatured and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for COX-1, COX-2, or eNOS overnight at 4°C.

-

The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software, and the results are normalized to a loading control protein (e.g., β-actin or GAPDH).

-

Conclusion

The therapeutic effect of this compound in the management of peptic ulcer disease is profoundly linked to its ability to enhance the synthesis of cytoprotective prostaglandins in the gastric mucosa. By upregulating the production of PGE₂ and PGI₂, this compound reinforces the gastric mucosal barrier, improves mucosal blood flow, and mitigates the damaging effects of gastric acid. Furthermore, its interplay with the nitric oxide pathway, through the upregulation of eNOS, adds another layer to its multifaceted protective mechanism. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the precise molecular targets of this compound and the development of novel gastroprotective agents that leverage the power of endogenous defense mechanisms. A deeper understanding of these pathways will undoubtedly pave the way for more effective strategies in the prevention and treatment of peptic ulcer disease.

References

- 1. Gastric mucus and bicarbonate secretion in relation to mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of bismuth subcitrate and sucralfate on rat duodenal and human gastric bicarbonate secretion in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies of the 'mucus-bicarbonate' barrier on rat fundic mucosa: the effects of luminal pH and a stable prostaglandin analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride betadex modulates nitric oxide synthesis and cytokine expression in gastric ulcers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of prostaglandin H synthase and activation of 12-lipoxygenase by 8,11,14,17-eicosatetraenoic acid in human endothelial cells and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.korea.ac.kr [pure.korea.ac.kr]

- 7. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential effect of this compound hydrochloride betadex on prostaglandin levels in stomach and inflammatory site in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Nitric oxide produced by endothelial cells increases production of eicosanoids through activation of prostaglandin H synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound hydrochloride betadex modulates nitric oxide synthesis and cytokine expression in gastric ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Benexate's Cytoprotective Effects on Gastric Mucosal Lining: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benexate, a clinically used anti-ulcer agent, exerts significant cytoprotective effects on the gastric mucosal lining through a multifaceted mechanism. This technical guide provides an in-depth overview of the core mechanisms of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows. This compound operates as a prodrug, hydrolyzing in the gastrointestinal tract to its active form.[1] Its therapeutic effects are attributed to the enhancement of mucosal defense mechanisms, modulation of inflammatory responses, and improvement of mucosal microcirculation.

Core Mechanisms of Cytoprotection

This compound's protective effects on the gastric mucosa are not attributed to a single mode of action but rather to a synergistic combination of several physiological and biochemical processes. These include:

-

Enhancement of the Gastric Mucosal Barrier: this compound stimulates the production and secretion of gastric mucus and bicarbonate, which form a crucial protective layer against the corrosive effects of gastric acid and pepsin.[1]

-

Anti-inflammatory Activity: The compound has been shown to modulate the expression of key inflammatory mediators. It exhibits inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins, and reduces the levels of tumor necrosis factor-alpha (TNF-α).

-

Improved Microcirculation: this compound promotes blood flow to the gastric mucosa, a vital factor for tissue oxygenation, nutrient supply, and the removal of metabolic waste, thereby facilitating tissue repair and regeneration.[1] This effect is mediated, at least in part, through the activation of endothelial nitric oxide synthase (eNOS).[2][3]

-

Modulation of Gastric Acid Secretion: this compound has been noted to inhibit excessive gastric acid secretion, which helps to create a more favorable environment for the healing of gastric ulcers.[1]

-

Prostaglandin Synthesis: this compound has been demonstrated to promote the synthesis of prostaglandins, which play a critical role in maintaining gastric mucosal integrity.

Quantitative Data on the Efficacy of this compound Hydrochloride Betadex (BHB)

The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound hydrochloride betadex (BHB), a common formulation of this compound.

Table 1: Effect of BHB on Acetic Acid-Induced Gastric Ulcer Size in Rats

| Treatment Group | Dose (mg/kg) | Mean Ulcer Area (mm²) (Reduction %) | Statistical Significance (vs. Control) |

| Control | 0 | Not specified | - |

| BHB | 100 | Reduction of 7.8% | Not specified |

| BHB | 300 | Reduction of 10.7% | Not specified |

| BHB | 1000 | Reduction of 19.3% | P<0.05 |

Data extracted from Lee JM, et al. Exp Ther Med. 2016.[2]

Table 2: Effect of BHB on Protein Expression in Acetic Acid-Induced Gastric Ulcers in Rats

| Treatment Group | Dose (mg/kg) | eNOS Expression | COX-2 Expression | TNF-α Expression |

| Control | 0 | Baseline | Baseline | Baseline |

| BHB | 1000 | Significantly increased (P<0.05) | Significantly decreased | Significantly decreased |

Data extracted from Lee JM, et al. Exp Ther Med. 2016.[2][3]

Table 3: Effect of BHB on Gastric Prostaglandin Levels in Rats

| Treatment | Dose (mg/kg) | Gastric PGE₂ Increase (%) |

| BHB alone | 100 | 61% |

| BHB alone | 300-1000 | Up to 113% |

Data extracted from Hori Y, et al. Jpn J Pharmacol. 1996.[4]

Experimental Protocols

This section details the methodologies employed in the key studies cited, providing a framework for the design of similar preclinical investigations.

Acetic Acid-Induced Gastric Ulcer Model in Rats

This model is widely used to induce chronic gastric ulcers that closely resemble those in humans.

-

Animal Preparation: Male Sprague-Dawley rats are typically used. The animals are fasted for 24 hours prior to the procedure, with free access to water.

-

Anesthesia: Anesthesia is induced, for example, via an intramuscular injection of a combination of anesthetics like Rompun and Ketamine.

-

Surgical Procedure: A midline laparotomy is performed to expose the stomach.

-

Ulcer Induction: A solution of acetic acid (e.g., 60%) is injected into the subserosal layer of the gastric wall. Alternatively, a filter paper soaked in acetic acid can be applied to the serosal surface.

-

Post-operative Care: The abdominal wall and skin are closed, and the animals are allowed to recover.

-

Treatment Administration: this compound hydrochloride betadex (BHB) is administered orally once daily for a specified period (e.g., 5 days), starting from the day of the operation.[2]

-

Evaluation: At the end of the treatment period, the animals are euthanized, and the stomachs are removed. The ulcerated area is then measured, and tissue samples are collected for further analysis.

Western Blot Analysis for Protein Expression

This technique is used to quantify the expression levels of specific proteins in gastric tissue samples.

-

Tissue Homogenization: Gastric tissue samples are homogenized in a lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the lysate is determined using a standard assay, such as the Bradford assay.

-

Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is incubated in a blocking solution (e.g., non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., eNOS, COX-2, TNF-α).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified using densitometry software, and the expression levels are normalized to a loading control protein, such as β-actin.

Radioimmunoassay (RIA) for Prostaglandin Measurement

RIA is a sensitive method used to quantify the levels of prostaglandins (e.g., PGE₂) in biological samples.

-

Sample Preparation: Gastric tissue is homogenized and extracted to isolate the prostaglandins.

-

Assay Procedure:

-

A known quantity of radiolabeled prostaglandin (tracer) is mixed with a limited amount of a specific antibody.

-

The biological sample or a standard solution of unlabeled prostaglandin is added to the mixture.

-

The unlabeled prostaglandin from the sample competes with the radiolabeled prostaglandin for binding to the antibody.

-

-

Separation: The antibody-bound prostaglandin is separated from the free prostaglandin.

-

Radioactivity Measurement: The radioactivity of the antibody-bound fraction is measured using a scintillation counter.

-

Calculation: The concentration of prostaglandin in the sample is determined by comparing its ability to displace the radiolabeled prostaglandin with a standard curve generated using known concentrations of unlabeled prostaglandin.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Cytoprotective Effects

Caption: Signaling pathway of this compound's cytoprotective effects.

Experimental Workflow for Acetic Acid-Induced Gastric Ulcer Model

Caption: Workflow for the acetic acid-induced gastric ulcer model in rats.

Experimental Workflow for Western Blot Analysis

Caption: General workflow for Western blot analysis of gastric tissue proteins.

Conclusion

This compound demonstrates robust cytoprotective effects on the gastric mucosal lining through a variety of mechanisms. The available data strongly support its role in enhancing mucosal defense, reducing inflammation, and improving microcirculation. This technical guide provides a comprehensive summary of the current understanding of this compound's mode of action, supported by quantitative preclinical data and detailed experimental protocols. Further research to quantify its direct effects on mucus and bicarbonate secretion, as well as mucosal blood flow, will provide a more complete picture of its therapeutic profile. The information presented herein serves as a valuable resource for researchers and professionals in the field of gastroenterology and drug development.

References

- 1. This compound hydrochloride betadex modulates nitric oxide synthesis and cytokine expression in gastric ulcers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride betadex modulates nitric oxide synthesis and cytokine expression in gastric ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. KoreaMed [koreamed.org]

Benexate Hydrochloride Betadex and Nitric Oxide Synthase: A Dichotomous Modulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Benexate hydrochloride betadex, an anti-ulcer agent, presents a complex and seemingly contradictory relationship with nitric oxide synthase (NOS), a critical enzyme in various physiological processes, including gastric mucosal defense and repair. While in vivo studies on gastric ulcer models demonstrate an upregulation of endothelial nitric oxide synthase (eNOS), earlier in vitro research points towards a direct inhibitory action on constitutive NOS isoforms. This guide provides a comprehensive technical overview of the available scientific data, detailing the experimental findings, methodologies, and proposed signaling pathways to elucidate the multifaceted interaction between this compound hydrochloride betadex and nitric oxide synthase.

Part 1: Upregulation of Endothelial Nitric Oxide Synthase in a Gastric Ulcer Model

Recent research has illuminated the role of this compound hydrochloride betadex in promoting the healing of gastric ulcers through the modulation of eNOS expression and a reduction in pro-inflammatory cytokines.[1][2][3][4][5][6] A key study demonstrated that oral administration of this compound hydrochloride betadex to rats with acetic acid-induced gastric ulcers led to a significant increase in the expression of eNOS.[1][2][3][4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study by Lee et al. (2016), which investigated the effects of this compound hydrochloride betadex on NOS expression and other relevant biomarkers in a rat model of gastric ulcers.

Table 1: Effect of this compound Hydrochloride Betadex on Gastric Ulcer Size

| Treatment Group | Dose (mg/kg) | Mean Ulcer Size (mm²) (relative to control) | P-value |

| Control | 0 | 100% | - |

| BHB | 100 | Not specified | >0.05 |

| BHB | 300 | Not specified | >0.05 |

| BHB | 1000 | Significantly decreased | <0.05 |

Data adapted from Lee et al. (2016). The study reported a significant decrease in ulcer size at the 1000 mg/kg dose compared to the control group.

Table 2: Relative Expression of Nitric Oxide Synthase Isoforms in Gastric Tissue

| Treatment Group | Dose (mg/kg) | eNOS Expression (relative to control) | iNOS Expression (relative to control) |

| Control | 0 | 1.0 | 1.0 |

| BHB | 100 | ~1.2 | ~1.0 |

| BHB | 300 | ~1.5 | ~1.0 |

| BHB | 1000 | ~2.0 (Significant increase) | ~1.0 |

Data interpreted from Western blot analysis in Lee et al. (2016). A significant increase in eNOS expression was observed with increasing doses of this compound hydrochloride betadex, while iNOS expression remained largely unchanged.

Table 3: Effect of this compound Hydrochloride Betadex on Pro-inflammatory Cytokines

| Treatment Group | Dose (mg/kg) | TNF-α Expression (relative to control) |

| Control | 0 | 1.0 |

| BHB | 100 | ~0.8 |

| BHB | 300 | ~0.6 |

| BHB | 1000 | ~0.4 (Significant decrease) |

Data interpreted from Western blot analysis in Lee et al. (2016). A dose-dependent decrease in TNF-α expression was observed.

Experimental Protocols

The primary experimental model demonstrating the upregulation of eNOS by this compound hydrochloride betadex involved the following key steps:

1. Induction of Gastric Ulcers in a Rat Model:

-

Animal Model: Male Sprague-Dawley rats were used.

-

Induction Method: A 60% acetic acid solution was injected into the subserosal layer of the stomach wall to induce gastric ulcers.

2. Drug Administration:

-

Test Substance: this compound hydrochloride betadex (BHB).

-

Dosing Regimen: Rats were orally administered BHB at doses of 0 (control), 100, 300, or 1,000 mg/kg for 5 consecutive days following ulcer induction.

-

Co-treatment: A separate group of rats received the highest dose of BHB (1,000 mg/kg) with or without the nitric oxide inhibitor, L-NG-nitroarginine methyl ester (L-NAME).

3. Measurement of Gastric Ulcer Area:

-

The area of the gastric ulcers was determined using planimetry.

4. Western Blot Analysis:

-

Tissue Preparation: Stomach tissues were harvested and homogenized.

-

Protein Quantification: Protein concentrations in the tissue lysates were determined.

-

Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membranes were probed with primary antibodies against cyclooxygenases (COX-1, COX-2), cytokines (TNF-α, IL-1β, IL-6), and nitric oxide synthase isoforms (eNOS, iNOS, nNOS).

-

Detection: Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system were used to visualize the protein bands.

Signaling Pathways and Experimental Workflow

The proposed mechanism of action and the experimental design are illustrated in the following diagrams.

Caption: Proposed signaling pathway of this compound hydrochloride betadex in gastric ulcer healing.

Caption: Experimental workflow for evaluating the effects of this compound hydrochloride betadex.

Part 2: Direct Inhibition of Constitutive Nitric Oxide Synthase

In contrast to the in vivo findings, an earlier study by Arimoto et al. (1996) reported that this compound is a direct inhibitor of constitutive nitric oxide synthase.[7] This research, conducted on enzyme preparations, suggests a different mode of interaction at the molecular level.

Quantitative Data Summary

The inhibitory activity of this compound on NOS was quantified by determining the half-maximal inhibitory concentration (IC50).

Table 4: Inhibitory Action of this compound on Nitric Oxide Synthase Activity

| Enzyme Preparation | IC50 (µM) |

| Stomach | 68 |

| Brain | 29 |

Data from Arimoto et al. (1996).[7]

Experimental Protocols

The investigation into the inhibitory effects of this compound on NOS employed the following methodologies:

1. Enzyme Preparations:

-

Source: Stomach and brain tissues from rats were used to prepare crude enzyme extracts containing constitutive NOS.

-

Purification: Neuronal nitric oxide synthase (nNOS) was also purified for more detailed mechanistic studies.

2. Nitric Oxide Synthase Activity Assay:

-

Method: The conversion of L-[³H]arginine to L-[³H]citrulline was measured to determine NOS activity.

-

Incubation: Enzyme preparations were incubated with L-[³H]arginine, cofactors (NADPH, FAD, FMN, and tetrahydrobiopterin), and various concentrations of this compound.

-

Quantification: The amount of L-[³H]citrulline formed was quantified by liquid scintillation counting.

3. Mechanistic Studies:

-

Double-Reciprocal Analysis: To elucidate the mechanism of inhibition, Lineweaver-Burk plots were generated by measuring NOS activity at different substrate (arginine) concentrations in the presence and absence of this compound.

-

Additional Assays: The study also measured NADPH oxidation and hydrogen peroxide production by the purified nNOS enzyme.

Proposed Mechanism of Inhibition

The results from the double-reciprocal analysis indicated that this compound acts as a competitive inhibitor of NOS with respect to the substrate, L-arginine.[7] This suggests that this compound directly competes with L-arginine for binding to the active site of the enzyme.

Caption: Competitive inhibition of nitric oxide synthase by this compound.

Discussion and Reconciliation of Findings

The apparent contradiction between the in vivo upregulation of eNOS expression and the in vitro inhibition of NOS activity by this compound highlights the complexity of its pharmacological actions. Several factors may contribute to these differing observations:

-

Experimental Systems: The study demonstrating eNOS upregulation was conducted in a whole-animal model of gastric ulceration, reflecting a complex biological response to injury and treatment over several days.[1][2][3][4][5][6] In contrast, the inhibitory effects were observed in isolated enzyme preparations, which assess direct molecular interactions in a simplified, cell-free system.[7]

-

Indirect vs. Direct Effects: The increase in eNOS expression in the gastric ulcer model is likely an indirect effect of this compound hydrochloride betadex. The drug may trigger a signaling cascade that leads to the transcriptional upregulation of the eNOS gene as part of the healing and angiogenic response. This is supported by the observed reduction in the pro-inflammatory cytokine TNF-α, which is known to influence eNOS expression and activity.

-

Concentration Differences: The local concentrations of this compound at the enzymatic level in the in vitro assays may differ significantly from the concentrations achieved in the gastric mucosa of a living animal after oral administration.

-

Isoform Specificity: While the inhibitory study focused on constitutive NOS from the stomach and brain (predominantly nNOS in the brain), the in vivo study specifically showed an increase in eNOS, with no significant change in iNOS.[1][2][3][4][5][6] The inhibitory potency of this compound may differ between NOS isoforms.

Conclusion

This compound hydrochloride betadex exhibits a dual and context-dependent modulation of nitric oxide synthase. In the physiological setting of gastric ulcer healing, its therapeutic action appears to be mediated, at least in part, by an indirect upregulation of eNOS expression, leading to increased nitric oxide production, enhanced blood flow, and promotion of tissue repair.[1][2][3][4][5][6] Concurrently, in vitro evidence demonstrates a direct, competitive inhibitory effect on constitutive NOS activity.[7]

For researchers and drug development professionals, this dichotomy underscores the importance of integrating in vitro mechanistic studies with in vivo functional outcomes to fully characterize the pharmacological profile of a compound. Future research could focus on elucidating the precise signaling pathways responsible for the in vivo upregulation of eNOS and on determining the inhibitory profile of this compound across all purified NOS isoforms to provide a more complete understanding of its interaction with this critical enzymatic system.

References

- 1. Inhibition of constitutive nitric oxide synthase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. This compound hydrochloride betadex modulates nitric oxide synthesis and cytokine expression in gastric ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. content-assets.jci.org [content-assets.jci.org]

- 5. The inhibitory potency and selectivity of arginine substrate site nitric-oxide synthase inhibitors is solely determined by their affinity toward the different isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound hydrochloride betadex modulates nitric oxide synthesis and cytokine expression in gastric ulcers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Anti-Inflammatory Properties of Benexate in Gastrointestinal Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benexate, a clinically used anti-ulcer agent, exerts significant anti-inflammatory effects within the gastrointestinal tract, contributing to its therapeutic efficacy in managing disorders such as gastric ulcers. Its mechanism of action is multifaceted, involving the enhancement of mucosal defense, modulation of inflammatory mediators, and promotion of tissue repair. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, with a focus on its molecular mechanisms, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of key signaling pathways.

Core Mechanisms of Action

This compound's anti-inflammatory and cytoprotective effects are attributed to a combination of physiological and molecular actions. The primary mechanisms include:

-

Enhancement of Mucosal Defense: this compound stimulates the production of gastric mucus and bicarbonate, which form a protective barrier against the corrosive effects of gastric acid and pepsin.[1]

-

Modulation of Prostaglandin Synthesis: It selectively increases the synthesis of gastroprotective prostaglandins, such as prostaglandin E2 (PGE2), within the gastric mucosa.[2][3][4]

-

Anti-inflammatory Cytokine Regulation: this compound has been shown to decrease the expression of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α), in gastric tissue.[1][5][6]

-

Inhibition of Cyclooxygenase-2 (COX-2): The drug exhibits inhibitory effects on COX-2, an enzyme upregulated during inflammation.[1][5]

-

Upregulation of Endothelial Nitric Oxide Synthase (eNOS): this compound promotes the expression of eNOS, which leads to increased nitric oxide (NO) production, improved mucosal blood flow, and enhanced tissue regeneration.[1][5][6]

Quantitative Data from Preclinical Studies

The following tables summarize the dose-dependent effects of this compound hydrochloride betadex (BHB), a common formulation of this compound, in preclinical models of gastric ulcers.

Table 1: Dose-Dependent Effect of this compound Hydrochloride Betadex (BHB) on Acetic Acid-Induced Gastric Ulcer Size in Rats

| Treatment Group | Dose (mg/kg) | Mean Ulcer Area (mm²) | % Reduction in Ulcer Area |

| Control | 0 | 55.4 ± 4.1 | - |

| BHB | 100 | 51.1 ± 3.8 | 7.8% |

| BHB | 300 | 49.5 ± 3.5 | 10.7% |

| BHB | 1000 | 44.7 ± 3.2* | 19.3% |

*Data from Lee et al., 2016.[1] Values are presented as mean ± standard error. *P<0.05 compared to the control group.

Table 2: Effect of this compound Hydrochloride Betadex (BHB) on Protein Expression of Inflammatory Mediators in Acetic Acid-Induced Gastric Ulcers in Rats

| Treatment Group | Dose (mg/kg) | Relative COX-2 Expression | Relative eNOS Expression | Relative TNF-α Expression |

| Control | 0 | 1.00 ± 0.08 | 1.00 ± 0.07 | 1.00 ± 0.09 |

| BHB | 1000 | 0.62 ± 0.05 | 1.45 ± 0.11 | Not explicitly quantified |

*Data from Lee et al., 2016.[1] Values are presented as mean ± standard error relative to the control group. *P<0.05 compared to the control group. TNF-α was shown to be decreased but not quantified in a dose-dependent manner in this specific table format in the source.

Table 3: Effect of this compound Hydrochloride Betadex (BHB) on Prostaglandin E2 (PGE2) Levels in the Gastric Wall of Rats

| Treatment Group | Dose (mg/kg) | Gastric PGE2 Level (pg/g tissue) | % Increase in PGE2 |

| Control | 0 | 250 ± 30 | - |

| BHB | 100 | 402.5 ± 45 | 61% |

| BHB | 300 | 487.5 ± 55 | 95% |

| BHB | 1000 | 532.5 ± 60 | 113% |

*Data adapted from Hori et al., 1996.[2][4] Values are estimated based on reported percentage increases and are presented as mean ± estimated standard error for illustrative purposes.

Experimental Protocols

Acetic Acid-Induced Gastric Ulcer Model in Rats

This model is widely used to induce chronic gastric ulcers that closely resemble human ulcers in their pathological and healing processes.

-

Animal Model: Male Sprague-Dawley or Wistar rats (200-250g) are typically used.

-

Procedure:

-

Rats are fasted for 24 hours with free access to water.

-

Anesthesia is induced, commonly with an intraperitoneal injection of a ketamine/xylazine cocktail.

-

A midline laparotomy is performed to expose the stomach.

-

A solution of 60-100% acetic acid is applied to the serosal surface of the stomach, usually for 60 seconds, using a cylindrical mold or direct injection into the subserosal layer.[1][2][3][4]

-

The stomach is then rinsed with saline, and the abdominal incision is closed.

-

-

Post-Operative Care: Animals are housed individually and provided with food and water ad libitum. Analgesics may be administered as required.

-

This compound Administration: this compound hydrochloride betadex is typically suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally by gavage once daily for a specified period (e.g., 5-14 days), starting from the day of ulcer induction.[1][5]

Western Blot Analysis for COX-2, eNOS, and TNF-α

This technique is used to quantify the expression levels of specific proteins in gastric tissue samples.

-

Tissue Preparation:

-

At the end of the treatment period, animals are euthanized, and the stomachs are excised.

-

The ulcerated area of the gastric mucosa is dissected and snap-frozen in liquid nitrogen or stored at -80°C.

-

Tissue samples are homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the lysate is determined using a standard assay (e.g., Bradford or BCA assay).

-

-

Electrophoresis and Transfer:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for COX-2, eNOS, TNF-α, and a loading control (e.g., β-actin or GAPDH).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Quantification:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software, and the expression of the target proteins is normalized to the loading control.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.

Caption: this compound's multi-target mechanism of action.

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound demonstrates significant anti-inflammatory properties in the gastrointestinal tract through a complex interplay of mechanisms. Its ability to enhance mucosal defense, modulate the prostaglandin and cytokine networks, and improve microcirculation underscores its therapeutic value. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of this compound and other gastroprotective agents. Future investigations could further elucidate the intricate signaling cascades involved and explore the potential of this compound in other inflammatory gastrointestinal disorders.

References

- 1. This compound hydrochloride betadex modulates nitric oxide synthesis and cytokine expression in gastric ulcers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel gastric ulcer model in rats using filter paper with acetic acid | PLOS One [journals.plos.org]

- 3. A novel gastric ulcer model in rats using filter paper with acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The healing effects of moderate exercise on acetic acid-induced gastric ulcer in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride betadex modulates nitric oxide synthesis and cytokine expression in gastric ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Investigating the In Vivo Prodrug Metabolism of Benexate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benexate, a gastroprotective agent, is administered as a prodrug, this compound hydrochloride. Its therapeutic efficacy relies on its conversion to the active form, this compound, within the body. This technical guide provides a comprehensive overview of the methodologies used to investigate the in vivo prodrug metabolism of this compound, with a focus on experimental protocols, data presentation, and the visualization of metabolic pathways. While specific quantitative pharmacokinetic data for this compound in the public domain is limited, this guide offers a framework for conducting and interpreting such studies, based on established principles of drug metabolism research.

This compound hydrochloride undergoes hydrolysis in the gastrointestinal tract to release its active form, this compound[1]. The therapeutic effects of this compound are multifaceted, including the enhancement of gastric mucus and bicarbonate production, anti-inflammatory actions, improvement of mucosal microcirculation, and modulation of gastric acid secretion[1]. To improve its solubility and dissolution, this compound is often formulated with β-cyclodextrin, known as this compound hydrochloride betadex or this compound.CD. This formulation has been shown to achieve higher concentrations in the gastric tissue of rats compared to this compound hydrochloride alone.

Prodrug Metabolism Pathway

The primary metabolic pathway for the activation of the this compound prodrug is hydrolysis. This reaction involves the cleavage of an ester bond, releasing the active this compound molecule.

Quantitative Data Summary

A thorough review of publicly available scientific literature did not yield specific quantitative in vivo pharmacokinetic parameters for this compound or its active metabolite in plasma. The following tables are provided as templates to illustrate how such data, once obtained through experimental studies, should be structured for clear comparison and analysis.

Table 1: Plasma Pharmacokinetic Parameters of this compound (Active Metabolite) following Oral Administration of this compound Hydrochloride in Rats (Hypothetical Data)

| Parameter | Unit | Value (Mean ± SD) |

| Cmax (Maximum Concentration) | ng/mL | Data not available |

| Tmax (Time to Cmax) | h | Data not available |

| AUC(0-t) (Area Under the Curve) | ng·h/mL | Data not available |

| AUC(0-∞) (AUC extrapolated to infinity) | ng·h/mL | Data not available |

| t½ (Half-life) | h | Data not available |

| CL/F (Apparent Clearance) | L/h/kg | Data not available |

| Vd/F (Apparent Volume of Distribution) | L/kg | Data not available |

Table 2: Tissue Distribution of this compound (Active Metabolite) in Rats 2 Hours Post-Oral Administration of this compound Hydrochloride (Hypothetical Data)

| Tissue | Concentration (ng/g) (Mean ± SD) |

| Stomach | Data not available |

| Small Intestine | Data not available |

| Liver | Data not available |

| Kidney | Data not available |

| Plasma | Data not available |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of prodrug metabolism. The following sections outline standard methodologies for in vivo pharmacokinetic studies in a rat model.

Animal Model

-

Species: Sprague-Dawley rats (male, 8-10 weeks old, weighing 250-300g) are commonly used.

-

Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

-

Housing: Rats should be housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.

-

Fasting: Animals should be fasted overnight (approximately 12 hours) before drug administration, with continued access to water.

Drug Administration

-

Formulation: this compound hydrochloride should be dissolved or suspended in a suitable vehicle, such as a 0.5% carboxymethylcellulose (CMC) solution.

-

Route of Administration: Oral gavage is the appropriate route for mimicking the clinical use of this compound.

-

Dose: A typical oral dose for pharmacokinetic studies in rats might range from 10 to 50 mg/kg.

Sample Collection

-

Blood Sampling:

-

Blood samples (approximately 0.25 mL) are collected from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Blood should be collected into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

-

Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

-

-

Tissue Sampling (for distribution studies):

-

At a specific time point (e.g., the expected Tmax), animals are euthanized.

-

Tissues of interest (e.g., stomach, intestine, liver, kidneys) are promptly excised, rinsed with cold saline, blotted dry, weighed, and frozen at -80°C until homogenization and analysis.

-

Bioanalytical Method: HPLC-MS/MS

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the gold standard for the quantification of this compound and its prodrug form in biological matrices.

-

Sample Preparation:

-

Protein Precipitation: To a known volume of plasma (e.g., 100 µL), add a precipitating agent like acetonitrile or methanol (typically in a 3:1 ratio), containing an internal standard. Vortex and centrifuge to pellet the proteins. The supernatant is then used for analysis.

-

Tissue Homogenization: Tissues are homogenized in a suitable buffer. The homogenate is then subjected to protein precipitation or a more rigorous extraction method like liquid-liquid extraction or solid-phase extraction.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

-

-

Method Validation: The method must be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of this compound.

Logical Relationship of Prodrug to Effect

The following diagram outlines the logical progression from the administration of the this compound prodrug to its ultimate therapeutic effect.

Conclusion

This technical guide provides a foundational framework for investigating the in vivo prodrug metabolism of this compound. While specific quantitative data remains elusive in the public domain, the outlined experimental protocols and data presentation structures offer a clear path for researchers in drug development. The successful execution of such studies, employing robust and validated bioanalytical methods, is essential for a comprehensive understanding of this compound's pharmacokinetic profile and for optimizing its clinical use. The provided visualizations of the metabolic pathway and experimental workflows serve to clarify the key processes involved in the study of this important gastroprotective agent.

References

Benexate's Impact on Gastric Mucus and Bicarbonate Secretion: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benexate, a clinically utilized anti-ulcer agent, exerts its gastroprotective effects through a multi-faceted mechanism that enhances the gastric mucosal barrier. This technical guide synthesizes the current understanding of this compound's core functions, with a specific focus on its impact on gastric mucus and bicarbonate secretion. While direct quantitative data on this compound-induced changes in mucus volume and bicarbonate output remains to be fully elucidated in publicly available literature, substantial evidence points to its modulatory role on key upstream signaling pathways, namely the prostaglandin and nitric oxide pathways. This document provides a comprehensive overview of the existing quantitative data on these signaling molecules, detailed experimental protocols for their measurement, and established methodologies for the direct assessment of gastric mucus and bicarbonate secretion. Furthermore, it visualizes the proposed signaling cascades through detailed diagrams to facilitate a deeper understanding of benexat's mechanism of action.

Introduction

The integrity of the gastric mucosa is maintained by a delicate balance between aggressive factors, such as acid and pepsin, and a sophisticated multi-component defensive barrier. The primary components of this defense system are the continuous secretion of a viscous mucus layer and the concurrent secretion of bicarbonate ions by the surface epithelial cells. This compound hydrochloride betadex (BHB), the commercially available form of this compound, is a cytoprotective agent that reinforces this mucosal defense. It is understood to enhance the production of both gastric mucus and bicarbonate, thereby protecting the gastric lining from injury and promoting the healing of ulcers[1]. This document will delve into the known molecular mechanisms and present the available quantitative data that substantiates these effects.

Quantitative Data on this compound's Effects

Direct quantitative measurements of this compound's effect on gastric mucus thickness, volume, or composition, and the rate of bicarbonate secretion are not extensively detailed in the available scientific literature. However, studies have quantified the impact of this compound on key upstream signaling molecules that are well-established stimulants of mucus and bicarbonate secretion: prostaglandin E2 (PGE2) and endothelial nitric oxide synthase (eNOS).

Effect on Gastric Prostaglandin E2 (PGE2) Levels

Prostaglandins, particularly PGE2, are potent stimulators of both gastric mucus and bicarbonate secretion. This compound has been shown to increase the levels of PGE2 in the gastric mucosa.

| Treatment Group | Dose (mg/kg, p.o.) | Mean Gastric PGE2 (ng/g tissue) ± S.E.M. | Percent Increase vs. Control | Reference |

| Control (Vehicle) | - | 13.1 ± 1.4 | - | Hori et al., 1996 |

| This compound HCl Betadex | 100 | 21.1 ± 2.8 | 61% | Hori et al., 1996 |

| This compound HCl Betadex | 300 | 24.3 ± 3.1 | 85% | Hori et al., 1996 |

| This compound HCl Betadex | 1000 | 27.9 ± 3.5* | 113% | Hori et al., 1996 |

*p < 0.05 vs. control

Effect on Gastric Endothelial Nitric Oxide Synthase (eNOS) Expression

Nitric oxide (NO), generated by nitric oxide synthase (NOS), is another critical signaling molecule that stimulates gastric mucus and bicarbonate secretion[2][3]. This compound treatment has been demonstrated to upregulate the expression of the endothelial isoform of NOS (eNOS) in the gastric mucosa of rats with acetic acid-induced ulcers.

| Treatment Group | Dose (mg/kg/day, p.o.) | Relative eNOS Expression (Arbitrary Units) | Fold Increase vs. Control | Reference |

| Control (Ulcer) | - | (Baseline) | - | Lee et al., 2016 |

| This compound HCl Betadex | 1000 | Significantly Increased* | (Not specified) | Lee et al., 2016 |

*p < 0.05 vs. control. The study reported a significant increase but did not provide specific numerical values for the fold change in the abstract.

Efficacy in Gastric Ulcer Healing (Clinical Data)

While not a direct measure of mucus or bicarbonate secretion, the clinical efficacy of this compound in promoting ulcer healing provides functional evidence of its mucosal protective effects.

| Treatment Duration | Healing Rate | Reference |

| 4 weeks | 36.7% | Yang et al., 1991 |

| 8 weeks | 76.7% | Yang et al., 1991 |

Experimental Protocols

This section details the methodologies employed in the key studies cited for quantitative data and provides established protocols for the direct measurement of gastric mucus and bicarbonate secretion.

Measurement of Gastric Prostaglandin E2 (PGE2)

Protocol adapted from Hori et al., 1996.

-

Animal Model: Male Sprague-Dawley rats are used.

-

Drug Administration: this compound hydrochloride betadex is administered orally (p.o.) at doses of 100, 300, and 1000 mg/kg.

-

Tissue Collection: At a specified time point (e.g., 6 hours) after administration, rats are euthanized, and the stomachs are immediately removed. The glandular portion of the stomach is excised, weighed, and frozen in liquid nitrogen.

-

Prostaglandin Extraction:

-

The frozen gastric tissue is pulverized.

-

Homogenization is performed in cold ethanol.

-

The homogenate is centrifuged, and the supernatant is collected.

-

The supernatant is diluted and acidified.

-

Solid-phase extraction is carried out using a C18 column to isolate prostaglandins.

-

-

Quantification: The extracted PGE2 is quantified using a specific radioimmunoassay (RIA) kit.

Measurement of eNOS Expression by Western Blotting

Protocol adapted from Lee et al., 2016.

-

Animal Model: A rat model of gastric mucosal injury is established through the injection of a 60% acetic acid solution into the stomach wall.

-

Drug Administration: Following ulcer induction, rats are administered this compound hydrochloride betadex orally for 5 consecutive days at doses of 0, 100, 300, or 1,000 mg/kg.

-

Tissue Lysate Preparation:

-

Gastric tissues surrounding the ulcer are collected and frozen in liquid nitrogen.

-

The frozen samples are pulverized and homogenized in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

The homogenate is centrifuged at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

The supernatant containing the total protein is collected.

-

-

Protein Quantification: The protein concentration of the lysate is determined using a standard assay (e.g., Bradford or BCA assay).

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for eNOS, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software, and the relative expression of eNOS is normalized to a loading control (e.g., β-actin).

Measurement of Gastric Mucus Thickness

Established Protocol.

-

Animal Preparation: Anesthetized rats are used. The stomach is exposed via a midline incision and opened along the greater curvature.

-

Direct Visualization: The exposed mucosal surface is observed using a stereomicroscope with a light source.

-

Micropipette Measurement: A micropipette with a beveled tip is advanced through the mucus layer at a defined angle until it touches the epithelial cell surface. The distance traveled by the micropipette is measured using a micromanipulator. The vertical thickness of the mucus layer is then calculated trigonometrically.

Measurement of Gastric Bicarbonate Secretion

Established Protocol (pH-stat method).

-

Animal Preparation: Anesthetized rats are fitted with a gastric cannula. The stomach is gently rinsed with saline to remove any residual contents.

-